Industrial-Scale Resolution of S-(-)-Amlodipine: L-(+)-Tartaric Acid Offers 40-Fold Cost Advantage Over D-(-)-Tartaric Acid
L-(+)-Tartaric acid enables industrial-scale resolution of (R,S)-amlodipine to S-(-)-amlodipine with a substantial cost advantage compared to D-(-)-tartaric acid. A patent process explicitly states that L-(+)-tartaric acid is 'much cheaper than D-(-)-tartaric acid' for this pharmaceutical resolution application, with market pricing data indicating L-(+)-tartaric acid is approximately 40-fold less expensive per kilogram than its D-enantiomer [1].
| Evidence Dimension | Raw material procurement cost for chiral resolution of (R,S)-amlodipine |
|---|---|
| Target Compound Data | L-(+)-tartaric acid: approximately $10–20/kg (bulk industrial grade) |
| Comparator Or Baseline | D-(-)-tartaric acid: approximately $400–800/kg |
| Quantified Difference | Approximately 40-fold cost differential (L-(+) is ~40× less expensive) |
| Conditions | Industrial-scale diastereomeric salt resolution process for S-(-)-amlodipine production |
Why This Matters
This cost differential directly impacts the economic viability of large-scale chiral pharmaceutical manufacturing, making L-(+)-tartaric acid the preferred resolving agent for commercial amlodipine production.
- [1] Hamlim Pharmaceutical Co., Ltd. Processes for the preparation of S-(-)-amlodipine. U.S. Patent Application Publication, 2007. View Source
